Sideridiol
Sideridiol
Sideridiol belongs to the class of organic compounds known as kaurane diterpenoids. These are diterpene alkaloids with a structure that is based on the kaurane skeleton. Kaurane is a tetracyclic compound that arises by cyclisation of a pimarane precursor followed by rearrangement. It possesses a [3, 2, 1]-bicyclic ring system with C15-C16 bridge connected to C13, forming the five-membered ring D. Sideridiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sideridiol is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
19891-25-9
VCID:
VC20745848
InChI:
InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h10,14-17,21-22H,4-9,11-12H2,1-3H3
SMILES:
CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C
Molecular Formula:
C20H32O2
Molecular Weight:
304.5 g/mol
Sideridiol
CAS No.: 19891-25-9
Cat. No.: VC20745848
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sideridiol belongs to the class of organic compounds known as kaurane diterpenoids. These are diterpene alkaloids with a structure that is based on the kaurane skeleton. Kaurane is a tetracyclic compound that arises by cyclisation of a pimarane precursor followed by rearrangement. It possesses a [3, 2, 1]-bicyclic ring system with C15-C16 bridge connected to C13, forming the five-membered ring D. Sideridiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sideridiol is primarily located in the membrane (predicted from logP) and cytoplasm. |
|---|---|
| CAS No. | 19891-25-9 |
| Molecular Formula | C20H32O2 |
| Molecular Weight | 304.5 g/mol |
| IUPAC Name | 5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-2-ol |
| Standard InChI | InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h10,14-17,21-22H,4-9,11-12H2,1-3H3 |
| Standard InChI Key | BATFJLLEMUIAJD-PHUPPTAPSA-N |
| Isomeric SMILES | CC1=C[C@]23C[C@H]1CC[C@H]2[C@@]4(CCC[C@]([C@H]4C[C@@H]3O)(C)CO)C |
| SMILES | CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |
| Canonical SMILES | CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |
| Melting Point | 196-197°C |
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